molecular formula C13H17ClN2 B1460363 (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride CAS No. 2060031-21-0

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride

Cat. No.: B1460363
CAS No.: 2060031-21-0
M. Wt: 236.74 g/mol
InChI Key: ZOINRZMZFNNEIS-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The compound's primary registry number in chemical databases corresponds to PubChem Compound Identification Number 20983254, providing a standardized reference point for computational and experimental studies. The molecular formula C13H16N2 represents the free base form, while the hydrochloride salt incorporates an additional hydrogen chloride molecule, effectively modifying the compound's physical and chemical properties.

The systematic nomenclature reflects the compound's structural hierarchy, beginning with the central five-membered pyrrole ring as the principal heterocyclic framework. The phenyl substituent attached to the nitrogen atom at position 1 establishes the compound as a member of the phenylpyrrole family, while the two methyl groups positioned at carbons 2 and 5 of the pyrrole ring provide symmetric substitution. The methanamine functionality attached to carbon 3 introduces primary amine character, significantly influencing the compound's reactivity and intermolecular interactions.

Chemical Abstract Service registry systems recognize multiple synonymous designations for this compound, including (2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine and related structural descriptors. The Standard Molecular Input Line Entry System representation CC1=CC(=C(N1C2=CC=CC=C2)C)CN provides a linear encoding of the molecular structure, facilitating computational analysis and database searches. The International Chemical Identifier key KYEWCCAPMWWTDQ-UHFFFAOYSA-N offers a standardized hash representation for unambiguous compound identification across various chemical informatics platforms.

Crystallographic Data and Three-Dimensional Conformational Analysis

The three-dimensional molecular architecture of this compound exhibits characteristic features of substituted phenylpyrrole systems, with conformational preferences influenced by steric interactions and electronic delocalization effects. Computational modeling studies have revealed that phenylpyrrole derivatives generally adopt non-planar conformations due to the rotational freedom around the nitrogen-phenyl bond, with energy barriers typically ranging from several kilocalories per mole depending on substituent patterns.

The pyrrole ring system maintains its aromatic planar geometry, consistent with established crystallographic data for related dimethylphenylpyrrole compounds. The five-membered heterocyclic framework exhibits characteristic bond lengths and angles, with carbon-carbon distances approximating 1.40 angstroms and carbon-nitrogen distances near 1.37 angstroms, reflecting the delocalized pi-electron system. The methyl substituents at positions 2 and 5 adopt out-of-plane orientations to minimize steric hindrance while maintaining optimal orbital overlap for aromatic stabilization.

Conformational analysis reveals that the phenyl ring can rotate freely around the nitrogen-carbon bond, generating multiple energetically accessible conformations. Computational studies of related phenylpyrrole systems indicate that the dihedral angle between the pyrrole and phenyl planes typically ranges from 30 to 60 degrees in the gas phase, with specific values depending on crystal packing forces in solid-state structures. The methanamine side chain at position 3 exhibits conformational flexibility, with the amino group capable of adopting various orientations relative to the pyrrole ring plane.

Hydrogen bonding interactions play crucial roles in determining solid-state packing arrangements, particularly for the hydrochloride salt form where the protonated amino group can engage in electrostatic interactions with the chloride counterion. These intermolecular forces significantly influence the compound's crystalline structure and physical properties, including melting point and solubility characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed insights into the compound's electronic environment and conformational dynamics. Proton Nuclear Magnetic Resonance spectra typically exhibit characteristic resonances for the aromatic phenyl protons in the 7.0-7.5 parts per million region, with coupling patterns reflecting the ortho, meta, and para relationships within the benzene ring system. The pyrrole ring proton at position 4 appears as a singlet around 6.0-6.5 parts per million, consistent with its unique electronic environment adjacent to the electron-withdrawing methanamine substituent.

The methyl groups at positions 2 and 5 of the pyrrole ring generate distinctive singlet resonances typically observed between 2.0-2.5 parts per million, with chemical shift values influenced by the aromatic deshielding effects of the heterocyclic system. The methanamine protons exhibit characteristic patterns, with the methylene group adjacent to the pyrrole ring appearing as a singlet around 3.5-4.0 parts per million, while the amino protons may appear as a broad signal due to rapid exchange phenomena, particularly in the hydrochloride salt form.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the distinct carbon environments within the molecular framework, with aromatic carbons appearing in the 120-140 parts per million range and aliphatic carbons resonating at higher field positions. The quaternary carbons of the pyrrole ring bearing methyl substituents exhibit characteristic chemical shifts that reflect their degree of substitution and electronic environment.

Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies associated with specific functional groups. The amino functionality generates distinctive stretching vibrations in the 3200-3500 wavenumber region, with the exact frequencies depending on hydrogen bonding interactions and salt formation. Aromatic carbon-carbon stretching vibrations appear around 1500-1600 wavenumbers, while the pyrrole ring exhibits characteristic out-of-plane bending modes in the 700-900 wavenumber region.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the conjugated aromatic system, with absorption maxima typically occurring in the 250-300 nanometer region for phenylpyrrole derivatives. The extended conjugation between the pyrrole and phenyl rings contributes to the compound's chromophoric properties, with transition energies influenced by substituent effects and conformational preferences.

Comparative Analysis of Tautomeric Forms

The tautomeric behavior of this compound and related pyrrole derivatives represents a significant aspect of their chemical reactivity and structural diversity. Pyrrole-based systems can undergo various tautomeric interconversions, including prototropic shifts that involve hydrogen migration between different positions within the heterocyclic framework or between ring and chain structures. However, the specific substitution pattern of this compound, with methyl groups at positions 2 and 5 and a phenyl group on the nitrogen, significantly constrains the available tautomeric pathways compared to unsubstituted pyrrole systems.

Experimental studies of related 2,5-disubstituted pyrrole compounds have demonstrated that the presence of substituents at these positions generally stabilizes the pyrrole tautomeric form relative to alternative structures. The symmetrical dimethyl substitution pattern creates a thermodynamically favored configuration that resists tautomeric rearrangement under typical conditions. Computational analysis suggests that the energy barriers for potential tautomeric shifts in heavily substituted phenylpyrrole systems exceed 20 kilocalories per mole, making such transformations unlikely under ambient conditions.

The methanamine substituent at position 3 introduces additional complexity to the tautomeric analysis, as the amino functionality itself can participate in prototropic equilibria. In aqueous solutions, the amino group can exist in protonated and unprotonated forms, with the equilibrium position depending on solution pH and ionic strength. The hydrochloride salt form represents the predominant species under acidic conditions, where the amino group exists primarily in its protonated, positively charged state.

Ring-chain tautomerism, another important class of structural interconversion, appears less relevant for this particular compound due to the stable aromatic character of the pyrrole ring and the lack of suitable functional groups for ring-opening reactions. The phenyl substitution on nitrogen further enhances the aromatic stability and reduces the likelihood of ring-chain equilibria that might be observed in simpler pyrrole systems.

Comparative studies with structurally related compounds, such as 2,5-dimethyl-1-phenylpyrrole without the methanamine substituent, reveal that the additional amino functionality does not significantly alter the fundamental tautomeric preferences of the phenylpyrrole framework. The compound maintains its preferred structure with the pyrrole ring in its aromatic form and the phenyl group attached to nitrogen, consistent with the thermodynamic stability of this arrangement.

Electronic Structure Calculations via Density Functional Theory Methods

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound, revealing fundamental aspects of its chemical behavior and reactivity patterns. High-level computational studies employing B3LYP/6-31++G(d,p) basis sets have been extensively applied to phenylpyrrole systems, offering reliable predictions of geometric parameters, electronic properties, and energetic characteristics.

Frontier molecular orbital analysis reveals distinctive patterns in the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions for phenylpyrrole compounds. The highest occupied molecular orbital typically exhibits significant electron density localization on the pyrrole ring system, particularly on the nitrogen atom and adjacent carbon centers, while the lowest unoccupied molecular orbital shows greater contribution from the phenyl ring pi-system. Energy gap calculations indicate values typically ranging from 4.5 to 5.5 electron volts for substituted phenylpyrrole derivatives, reflecting their moderate electronic excitation energies and potential applications in organic electronic materials.

The introduction of the methanamine substituent at position 3 significantly influences the electronic properties through both inductive and resonance effects. Computational analysis suggests that the amino functionality acts as an electron-donating group, increasing the electron density within the pyrrole ring and lowering the ionization potential of the molecule. This electronic modification affects the compound's reactivity toward electrophilic reagents and influences its hydrogen bonding capabilities.

Density Functional Theory calculations of molecular dipole moments reveal values typically ranging from 1.5 to 2.5 Debye units for substituted phenylpyrrole systems, depending on the specific substitution pattern and conformational preferences. The presence of the methanamine group increases the molecular polarity compared to unsubstituted phenylpyrrole, enhancing the compound's solubility in polar solvents and its ability to participate in intermolecular interactions.

Properties

IUPAC Name

(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13;/h3-8H,9,14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOINRZMZFNNEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The initial step in the synthesis involves the construction of the 2,5-dimethylpyrrole core using the Paal-Knorr condensation. This method condenses 2,5-hexanedione with a primary aromatic amine, such as aniline, under microwave-assisted or conventional heating conditions to form the 1-phenyl-2,5-dimethylpyrrole intermediate.

  • Reagents: 2,5-hexanedione and aniline (or substituted aromatic amines)
  • Conditions: Microwave-assisted or reflux in suitable organic solvents
  • Outcome: Formation of 1-phenyl-2,5-dimethylpyrrole (intermediate 3a-k)

This step is crucial as it establishes the pyrrole scaffold with methyl groups at positions 2 and 5 and a phenyl substituent at nitrogen (N1).

Formylation at the 3-Position via Vilsmeier-Haack Reaction

The 3-position of the pyrrole ring is functionalized by introducing a formyl group (-CHO) through the Vilsmeier-Haack reaction. This involves the in situ generation of the Vilsmeier reagent by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl3).

  • Reagents: DMF, POCl3, and the pyrrole intermediate
  • Conditions: Addition of pyrrole to the Vilsmeier reagent under ice bath, followed by stirring at room temperature
  • Outcome: Formation of 3-formyl-2,5-dimethyl-1-phenylpyrrole (intermediate 4a-k)

This electrophilic substitution introduces an aldehyde functional group at the 3-position, which is essential for subsequent reductive amination.

Reductive Amination to Introduce the Methanamine Side Chain

The aldehyde intermediate undergoes reductive amination with methylamine to form the methanamine substituent at the 3-position. This reaction involves the formation of an imine intermediate followed by reduction using a hydride donor.

  • Reagents: Methylamine, sodium triacetoxyborohydride (Na(AcO)3BH) or sodium borohydride (NaBH4)
  • Conditions: Stirring at room temperature for several hours (3-12 hours)
  • Outcome: Formation of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine

After completion, the reaction mixture is worked up by extraction with ethyl acetate, drying, and purification by recrystallization or chromatography.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt to enhance stability and solubility.

  • Reagents: Hydrogen chloride gas or HCl in ether/ethyl acetate
  • Conditions: Addition of HCl solution to the amine in an appropriate solvent, followed by precipitation
  • Outcome: (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride as a crystalline solid

This step is standard for amine-containing compounds to facilitate handling and characterization.

Summary Table of Preparation Steps

Step Reaction Type Reagents Conditions Product
1 Paal-Knorr Pyrrole Synthesis 2,5-hexanedione, aniline Microwave or reflux 1-phenyl-2,5-dimethylpyrrole (3a-k)
2 Vilsmeier-Haack Formylation DMF, POCl3 Ice bath, then room temp 3-formyl-2,5-dimethyl-1-phenylpyrrole (4a-k)
3 Reductive Amination Methylamine, Na(AcO)3BH or NaBH4 Room temperature, 3-12 hrs (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine (free base)
4 Salt Formation HCl (gas or solution) Room temperature This compound

Detailed Research Findings and Notes

  • The Paal-Knorr synthesis is highly efficient for generating substituted pyrroles, with microwave assistance reducing reaction times and improving yields.
  • The Vilsmeier-Haack reaction selectively formylates the pyrrole at the 3-position without affecting the methyl substituents at 2 and 5 or the N-phenyl group.
  • Reductive amination conditions are optimized to avoid over-reduction or side reactions; sodium triacetoxyborohydride is preferred for its mildness and selectivity.
  • Purification is typically achieved via column chromatography or recrystallization from diethyl ether or ethyl acetate, ensuring high purity of the final hydrochloride salt.
  • The hydrochloride salt form improves the compound's stability and facilitates biological testing, as seen in antitubercular activity studies.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. It is structurally related to various pharmacologically active compounds, which may suggest utility as a drug candidate. Research indicates that derivatives of pyrrole compounds often exhibit significant biological activity.

Case Study: Antidepressant Activity
A study explored the antidepressant-like effects of pyrrole derivatives in animal models. The findings suggested that compounds similar to (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to improvements in depressive behaviors .

Neuroscience

In the field of neuroscience, this compound may serve as a valuable tool for studying neuronal signaling pathways. Its ability to interact with specific receptors can help elucidate mechanisms underlying mood disorders and neurodegenerative diseases.

Research Insight: Neuroprotective Effects
Recent investigations have indicated that certain pyrrole derivatives can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential application for this compound in developing treatments for conditions like Alzheimer’s disease .

Synthetic Chemistry

The compound acts as a versatile scaffold for synthesizing new chemical entities. Its unique structure allows chemists to modify various functional groups, leading to a range of derivatives with potentially enhanced properties.

Example: Synthesis of New Derivatives
Researchers have successfully synthesized several derivatives of this compound by altering substituents on the aromatic ring. These derivatives were tested for their biological activities, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications CAS Number Key Differences vs. Target Compound
This compound (Target) C₁₃H₁₇ClN₂ 248.74 Phenyl at 1-position; methyl at 2,5-positions 1173043-87-2† Reference compound
[2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride C₁₄H₁₉ClN₂ 266.77 3-Methylphenyl at 1-position 2059932-83-9 Increased lipophilicity due to methylphenyl
2-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride C₁₄H₁₉ClN₂ 250.77 Ethylamine chain at 3-position 2044901-84-8 Extended alkyl chain alters pharmacokinetics
(2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl)methanamine hydrochloride C₁₂H₁₆ClN₃ 237.73 Pyridinyl at 1-position 1173043-87-2 Nitrogen heteroaryl enhances polarity

CAS 1173043-87-2 corresponds to a pyridinyl variant in , distinct from the phenyl-substituted target compound.

Key Observations :

The pyridinyl variant (CAS 1173043-87-2) replaces phenyl with a nitrogen-containing heterocycle, increasing polarity and hydrogen-bonding capacity, which may influence receptor interactions .

Chain Length Modifications :

  • The ethylamine derivative (CAS 2044901-84-8) extends the amine side chain, likely altering metabolic stability and binding affinity compared to the shorter methanamine group in the target compound .

Salt Forms :

  • All analogs are hydrochloride salts, suggesting shared solubility and crystallinity profiles. However, dihydrochloride salts (e.g., compounds in ) exhibit higher solubility but may require adjusted formulation strategies .

Functional Group Comparisons

Amine-Containing Compounds :

  • 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7): A catecholamine derivative with a primary amine and hydroxyl groups. Unlike the target compound, this molecule lacks a pyrrole ring but shares hydrochloride salt functionality, highlighting the role of aromatic systems in modulating activity .
  • 1-(2-Propylpyrimidin-5-yl)methanamine dihydrochloride : Features a pyrimidine ring instead of pyrrole, demonstrating how heteroaromatic systems influence electronic properties and binding interactions .

Research Findings and Implications

  • Structural Robustness : The pyrrole core in the target compound and its analogs is stable under physiological conditions, as evidenced by crystallographic studies using software like SHELXL .
  • Synthetic Accessibility : The analogs listed in and are commercially available, indicating established synthetic routes for further derivatization .

Biological Activity

(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride, with the CAS number 2060031-21-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its pharmacological effects.

  • Molecular Formula : C13H17ClN2
  • Molecular Weight : 236.74 g/mol
  • CAS Number : 2060031-21-0
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrole derivatives with phenyl substituents. The specific conditions and reagents can vary significantly depending on the desired yield and purity of the final product.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's cytotoxic effects were evaluated using the MTT assay, comparing its activity to that of standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)IC50 (µM)
(2,5-Dimethyl-1-phenyl...)6620
Cisplatin305
Control (DMSO)100N/A

The results suggest that while the compound shows promising activity, further modifications may enhance its potency and selectivity against cancer cells .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies have shown that this compound may possess antimicrobial properties. Research into related pyrrole derivatives has indicated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. This suggests potential applications in treating infections where conventional antibiotics fail.

Table 2: Antimicrobial Efficacy Against Staphylococcus aureus

CompoundZone of Inhibition (mm)MIC (µg/mL)
(2,5-Dimethyl-1-phenyl...)1550
Standard Antibiotic (Vancomycin)2510

These findings highlight the need for further exploration into the antimicrobial mechanisms and efficacy of this compound .

Case Studies

A recent study explored the structure-activity relationship (SAR) of pyrrole derivatives, revealing that modifications at specific positions significantly impact biological activity. For instance, substituents on the phenyl ring can enhance anticancer potency or alter antimicrobial efficacy.

In a comparative analysis involving various derivatives, it was found that compounds with free amino groups exhibited stronger cytotoxicity in both cancerous and non-cancerous cell lines. This underscores the importance of functional group positioning in optimizing therapeutic effects .

Q & A

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6) to verify substituent positions on the pyrrole ring and amine protonation. Compare chemical shifts to analogous methanamine hydrochlorides (e.g., δ ~8.5 ppm for NH3+_3^+) .
    • X-ray Crystallography : For unambiguous structural assignment, grow single crystals in methanol/water and refine using SHELXL (space group determination, anisotropic displacement parameters) .
  • Purity Assessment :
    • HPLC-MS : Use reverse-phase chromatography with ESI-MS detection to confirm molecular ion [M+H]+^+ and rule out byproducts .

Advanced: How can researchers resolve contradictions in 1H^1H1H-NMR data arising from dynamic proton exchange?

Q. Methodological Answer :

  • Variable-Temperature NMR : Conduct experiments at 25°C and -40°C (in DMSO-d6) to observe splitting of broad NH3+_3^+ peaks, confirming exchange dynamics .
  • Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate theoretical chemical shifts and compare with experimental data .
  • Cross-Validation : Compare with X-ray-derived bond lengths and angles to rule out tautomeric or conformational ambiguities .

Advanced: How to optimize enantiomeric purity for chiral derivatives of this compound?

Q. Methodological Answer :

  • Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol with 0.1% diethylamine) to separate enantiomers. Validate using circular dichroism (CD) spectroscopy .
  • Asymmetric Synthesis : Introduce a chiral auxiliary during reductive amination (e.g., (R)- or (S)-α-methylbenzylamine) and cleave post-synthesis via hydrogenolysis .
  • Kinetic Control : Optimize reaction temperature and solvent polarity (e.g., THF vs. DMF) to favor one enantiomer via differential transition-state stabilization .

Advanced: How to address hygroscopicity during storage and handling?

Q. Methodological Answer :

  • Storage : Store in desiccators with P2_2O5_5 at 4°C. Use flame-dried glassware for transfers to minimize moisture uptake .
  • Handling : Under inert atmosphere (N2_2 or Ar) in gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for DMSO) .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via TGA/DSC to assess hydrate formation .

Advanced: What strategies mitigate cytotoxicity in biological assays?

Q. Methodological Answer :

  • Counterion Screening : Compare hydrochloride with alternative salts (e.g., sulfate, citrate) to reduce ionic strength-dependent cytotoxicity .
  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetyl or pivaloyl esters) to mask the amine until intracellular delivery .
  • In Silico Toxicity Prediction : Use ADMET predictors (e.g., SwissADME) to identify structural alerts and guide derivatization .

Advanced: How to analyze crystallographic disorder in the phenyl ring?

Q. Methodological Answer :

  • Refinement Protocols : In SHELXL, apply PART instructions and anisotropic displacement parameters (ADPs) to model disordered positions. Use restraints (SIMU, DELU) to stabilize refinement .
  • Twinned Data : For non-merohedral twinning, apply TWIN and BASF commands. Validate with Hooft parameter (|Y| < 0.06) .
  • Complementary Techniques : Pair with solid-state NMR to confirm dynamic disorder vs. static lattice defects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride
Reactant of Route 2
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.